2-Amino-3-ethyl-6-methylquinoline hydrochloride

Description

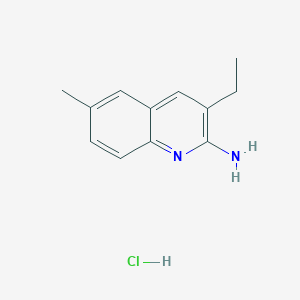

Structure

3D Structure of Parent

Properties

CAS No. |

1170086-11-9 |

|---|---|

Molecular Formula |

C12H15ClN2 |

Molecular Weight |

222.71 g/mol |

IUPAC Name |

3-ethyl-6-methylquinolin-2-amine;hydrochloride |

InChI |

InChI=1S/C12H14N2.ClH/c1-3-9-7-10-6-8(2)4-5-11(10)14-12(9)13;/h4-7H,3H2,1-2H3,(H2,13,14);1H |

InChI Key |

OFFFAEXXCLYMKK-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(N=C2C=CC(=CC2=C1)C)N.Cl |

Origin of Product |

United States |

Preparation Methods

Starting Materials

The synthesis begins with quinoline derivatives that are functionalized at specific positions to introduce amino, ethyl, and methyl groups. Common precursors include:

- 2-chloroquinoline derivatives : These serve as intermediates for substitution reactions.

- Methyl and ethyl group donors : Organic solvents such as ethanol or alcohols are often used during alkylation steps.

Reaction Conditions

Key reaction conditions involve:

- Acidic or basic environments depending on the desired transformation.

- Heating to facilitate substitution or condensation reactions.

- Use of catalysts such as potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH).

Specific Preparation Steps

Amination

Amination involves introducing an amino group at position 2 of the quinoline ring. This is typically achieved by reacting a precursor compound (e.g., 2-chloroquinoline) with ammonia or an organic amine in an alcohol solvent:

- Reaction Setup : An ethanol solution saturated with ammonia is prepared.

- Reaction Conditions : The mixture is heated in an autoclave at 170°C for several hours.

- Purification : The resulting product is extracted using ethyl acetate and purified via silica gel column chromatography.

Alkylation

Ethyl and methyl groups are introduced at positions 3 and 6 using alkyl halides or similar reagents:

- Catalysis : Potassium carbonate is used to enhance reaction efficiency.

- Microwave-Assisted Techniques : Modern methods employ microwave irradiation to achieve higher yields in shorter reaction times.

Hydrochloride Formation

The final step involves converting the free base into its hydrochloride salt:

- Neutralization : Hydrochloric acid is added to the reaction solution.

- Crystallization : Precipitated crystals are filtered, washed with water, and dried to yield the hydrochloride salt.

Data Table: Reaction Parameters

| Step | Reagents/Conditions | Temperature (°C) | Time (Hours) | Yield (%) |

|---|---|---|---|---|

| Amination | Ammonia in ethanol | 170 | 15 | ~41 |

| Alkylation | Ethyl/methyl donors + K₂CO₃ catalyst | MW-assisted | Variable | High |

| Hydrochloride Salt | HCl addition + crystallization | Room temperature | Variable | High |

Challenges and Optimization

Yield Improvement

Conventional methods often result in low yields due to by-product formation (e.g., hydroxy derivatives). Optimized conditions such as microwave-assisted techniques and controlled pH adjustments have been shown to improve yields significantly.

Purity

Purification steps like column chromatography and recrystallization ensure high purity suitable for pharmaceutical applications.

Chemical Reactions Analysis

Salt Formation and Acid-Base Reactivity

The hydrochloride salt undergoes acid-base reactions to regenerate the free base. For example:

Reaction:

This property is critical for modulating solubility in organic synthesis .

Nucleophilic Substitution at the Amino Group

The primary amino group participates in alkylation and acylation reactions.

These reactions are foundational for synthesizing derivatives with enhanced bioactivity .

Electrophilic Aromatic Substitution

The quinoline ring undergoes nitration and sulfonation at positions activated by the amino group (C-5 and C-7).

Nitration Example:

Substituent directing effects are comparable to those in 8-hydroxyquinoline derivatives .

Reductive Amination

The amino group reacts with aldehydes/ketones in reductive amination:

Example:

This method is widely used to introduce alkyl chains .

Complexation with Metal Ions

The quinoline nitrogen and amino group act as bidentate ligands, forming stable complexes with transition metals (e.g., Cu, Fe).

| Metal Ion | Application | Stability Constant (log K) | Reference |

|---|---|---|---|

| Cu | Catalysis, antimicrobial agents | 8.2–9.5 | |

| Fe | Fluorescent sensors | 7.8–8.4 |

These complexes are explored for catalytic and medicinal applications .

Cyclization Reactions

Under basic conditions, the compound undergoes cyclization with bifunctional nucleophiles (e.g., malononitrile):

Reaction Pathway:

-

Nucleophilic attack at C-4 of the quinoline ring.

-

Cyclization to form fused heterocycles (e.g., thienoquinolinones) .

Example:

Scientific Research Applications

Pharmaceutical Development

Potential Drug Candidate

Research indicates that 2-Amino-3-ethyl-6-methylquinoline hydrochloride exhibits promising biological activities, particularly as a potential drug candidate for treating infections and cancer. Its structural features allow it to interact with various biological targets, including enzymes and receptors involved in disease pathways, which can lead to inhibitory effects on specific biological functions.

Mechanisms of Action

The compound's amino group facilitates nucleophilic substitutions, while the quinoline structure allows for electrophilic aromatic substitution reactions. These reactions are crucial for modifying the compound's structure to enhance its biological activity or to synthesize derivatives with improved properties. Notably, quinoline derivatives are often associated with antimicrobial and anticancer properties, making this compound a candidate for further exploration in drug development.

Synthesis and Structure-Activity Relationship Studies

Synthesis Methods

Various synthesis methods have been explored for producing this compound. Common approaches include multi-step organic synthesis techniques that involve the formation of the quinoline ring followed by functional group modifications.

Structure-Activity Relationships

Studies on the structure-activity relationship (SAR) of this compound have identified several derivatives with enhanced activity against specific pathogens. For instance, modifications at different positions of the quinoline ring can significantly influence the compound's potency and selectivity against targets such as Mycobacterium tuberculosis and cancer cell lines .

Antimicrobial Properties

Research has demonstrated that this compound can inhibit certain enzymes linked to disease pathways, showcasing its potential as an antimicrobial agent. A notable study highlighted its efficacy against Mycobacterium tuberculosis, where it was evaluated alongside other known antimycobacterial agents .

Case Study Example

In one case study, researchers synthesized a series of quinoline derivatives, including this compound. These derivatives were tested for their antimicrobial activity, revealing that some exhibited significant inhibition against Mycobacterium tuberculosis in vitro. The results indicated that structural modifications could enhance solubility and bioactivity .

Interaction Studies

Understanding the interactions between this compound and its biological targets is essential for elucidating its mechanism of action. Interaction studies have shown that this compound binds effectively to specific enzymes involved in disease processes, which is critical for optimizing its therapeutic efficacy.

Mechanism of Action

The mechanism of action of 2-Amino-3-ethyl-6-methylquinoline hydrochloride involves its interaction with specific molecular targets. It can bind to enzymes and proteins, altering their activity and function. The pathways involved in these interactions are complex and depend on the specific biological context .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally related quinoline derivatives, focusing on substituent patterns, molecular properties, and inferred applications. Data are compiled from and 11.

Structural and Molecular Comparisons

Key Findings

Replacement of ethyl with phenyl (as in 2-Amino-6-methyl-3-phenylquinoline hydrochloride) increases molecular weight by ~44 g/mol, which could influence pharmacokinetic profiles .

Backbone Modifications: Substituting the quinoline core with a phenol ring (6-Amino-3-ethylphenol hydrochloride) reduces aromatic conjugation, likely diminishing UV absorbance properties critical for analytical detection .

Analytical and Stability Considerations :

- Stability-indicating HPLC methods (referenced for dosulepin hydrochloride in ) are likely applicable to the target compound for purity assessments due to structural similarities among hydrochlorides .

- Spectrophotometric techniques used for memantine hydrochloride () may require optimization for the target compound due to differences in chromophore groups .

Research and Industrial Implications

- Material Science: Quinoline derivatives with chloro or methoxy groups (e.g., 2-Chloro-6-methoxyquinoline) exhibit charge-transfer properties (), hinting at applications in optoelectronics for the target compound .

- Market Trends: 6-Amino-3-ethylphenol hydrochloride’s consumption data (1997–2046) indicate sustained industrial demand for substituted aromatic hydrochlorides, suggesting parallel opportunities for the target compound .

Biological Activity

2-Amino-3-ethyl-6-methylquinoline hydrochloride is a quinoline derivative recognized for its diverse biological activities. Quinoline compounds have been extensively studied for their potential therapeutic applications, particularly in oncology and infectious diseases. This article reviews the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 222.71 g/mol. The compound features a quinoline ring system, characterized by a bicyclic structure comprising a benzene ring fused to a pyridine ring. The specific substitutions at positions 2, 3, and 6 contribute to its unique chemical properties and biological activities.

Anticancer Properties

Quinoline derivatives, including this compound, have been investigated for their anticancer properties. Studies indicate that this compound exhibits significant cytotoxic activity against various cancer cell lines. For instance, it has demonstrated inhibition of cell proliferation in human cancer cell lines such as HeLa and MCF-7, with IC50 values indicating effective concentration ranges .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 30.98 |

| MCF-7 | 22.7 |

| HCT116 | 4.12 |

These findings suggest that the compound may act through multiple pathways, including apoptosis induction and cell cycle arrest.

Antimicrobial Activity

Research has also highlighted the antimicrobial properties of this compound. It has shown effectiveness against various bacterial strains, including Pseudomonas aeruginosa and Klebsiella pneumoniae. The inhibition zones observed in agar diffusion tests indicate its potential as an antimicrobial agent.

Table 2: Antimicrobial Activity

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Pseudomonas aeruginosa | 22 |

| Klebsiella pneumoniae | 25 |

The mechanism of action for this compound involves its interaction with specific molecular targets within cells:

- Enzyme Inhibition : The compound can inhibit key enzymes involved in cellular processes, thereby disrupting metabolic pathways essential for cancer cell survival.

- Protein Interactions : It may affect protein-protein interactions critical for cell signaling and proliferation, further contributing to its anticancer effects.

Case Studies

Several case studies have explored the biological effects of quinoline derivatives similar to this compound:

- Study on Antiviral Activity : A study demonstrated that a related quinoline derivative exhibited potent antiviral activity against H5N1 with low cytotoxicity, suggesting that structural modifications can enhance biological efficacy .

- Cytotoxicity Profiling : In another case study, derivatives were screened against a panel of cancer cell lines, revealing that certain substitutions significantly impacted their cytotoxic profiles, with some compounds showing better activity than standard treatments .

Q & A

Basic Research Questions

Q. What experimental design strategies are recommended for optimizing the synthesis of 2-Amino-3-ethyl-6-methylquinoline hydrochloride to improve yield and purity?

- Methodological Answer : Utilize Design of Experiments (DoE) frameworks to systematically vary parameters such as reaction temperature, solvent polarity, and catalyst loading. Statistical tools like factorial designs or response surface methodology can identify critical factors influencing yield and purity . For example, orthogonal arrays can minimize experimental runs while accounting for interactions between variables, as demonstrated in quinoline derivative synthesis workflows .

Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) for functional group analysis, high-resolution mass spectrometry (HRMS) for molecular weight confirmation, and X-ray crystallography for absolute configuration verification. Crystallographic data from analogous quinoline hydrochlorides (e.g., 2-(Chloromethyl)quinoline hydrochloride) highlight the importance of resolving chloride counterion interactions in the crystal lattice .

Q. How can researchers assess the solubility and stability of this compound under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies using HPLC or UV-Vis spectroscopy to monitor degradation kinetics. Prepare buffered solutions across a pH range (e.g., 1–10) and use thermodynamic modeling to predict solubility profiles. Reference protocols from quinoline carboxylate stability assessments, which emphasize the role of pH in hydrolytic degradation .

Advanced Research Questions

Q. What computational approaches are suitable for predicting reaction pathways and intermediates in the synthesis of this compound?

- Methodological Answer : Employ quantum chemical calculations (e.g., density functional theory, DFT) to map potential energy surfaces and identify transition states. The ICReDD framework integrates reaction path search algorithms with experimental validation, reducing trial-and-error iterations . For example, DFT has been applied to optimize substituent effects in chloroquinoline intermediates .

Q. How can contradictory data in reaction yield or purity be resolved during scale-up of this compound synthesis?

- Methodological Answer : Apply statistical contradiction analysis (e.g., Grubbs’ test for outliers) and revisit DoE models to identify unaccounted variables (e.g., mixing efficiency, heat transfer). Cross-reference with membrane separation technologies (e.g., nanofiltration) to isolate impurities, as outlined in CRDC subclass RDF2050104 .

Q. What advanced reactor designs are recommended for continuous-flow synthesis of this compound?

- Methodological Answer : Implement microfluidic reactors with in-line monitoring (e.g., FTIR, Raman spectroscopy) to enhance mass/heat transfer. Studies on quinoline carboxylates demonstrate improved selectivity in tubular reactors under laminar flow conditions . Optimize residence time distribution (RTD) to minimize side reactions.

Methodological Considerations for Data Interpretation

Q. How should researchers validate the reproducibility of spectroscopic data for this compound across different laboratories?

- Methodological Answer : Adopt standardized calibration protocols (e.g., USP/ICH guidelines) and inter-laboratory round-robin tests. For NMR, use deuterated solvents with internal standards (e.g., TMS) and publish raw data alongside processed spectra to enable cross-validation .

Q. What strategies mitigate batch-to-batch variability in the crystallization of this compound?

- Methodological Answer : Control nucleation kinetics via seeding techniques and anti-solvent addition rates. Crystallography studies of analogous hydrochlorides emphasize the role of solvent polarity in lattice formation . Monitor supersaturation levels in real-time using process analytical technology (PAT).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.